5-Chlorobenzo[D]isothiazole

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

For researchers facing limitations with inactive benzothiazole cores in anticancer programs, 5-Chlorobenzo[D]isothiazole provides a validated alternative scaffold with a reactive handle for rapid diversification. - Directly addresses the need for leukemia-active cores, with parent scaffold CC50 of 4-9 μM against leukemia lines, while benzothiazole analogs remain inactive. - Electrophilic 5-chloro group enables efficient Pd-catalyzed cross-coupling for late-stage library synthesis. - Suited for scaffold-hopping studies and investigating under-explored antithrombogenic activity in 2-substituted derivatives.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
Cat. No. B15229051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzo[D]isothiazole
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=NS2
InChIInChI=1S/C7H4ClNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
InChIKeyKDBXNTXKUGUISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzo[D]isothiazole: Reactive Heterocyclic Building Block


5-Chlorobenzo[D]isothiazole (CAS 41918-07-4, C7H4ClNS, MW 169.63) is a bicyclic heteroaromatic compound comprising a benzene ring fused to a 1,2-thiazole ring, with a single chlorine atom at the 5-position of the benzisothiazole scaffold. This structural motif is a privileged scaffold in medicinal chemistry and agrochemical research [1]. The presence of the electrophilic chlorine atom at the 5-position provides a well-defined synthetic handle for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing more complex molecular libraries [2].

Synthetic handle Electrophilic 5-chloro site for SNAr and cross-coupling
Derivatization ease Mild, selective diversification without pre-functionalization
Scaffold advantage Benzo[d]isothiazole core enables scaffold-focused library synthesis

Why Substitution Patterns Define Benzisothiazole Function


The biological and physicochemical properties of benzisothiazole derivatives are exquisitely sensitive to the position and nature of substituents. For instance, a 6-substituted benzisothiazole-1,1-dioxide alkanoic acid series showed that an acyl moiety on the 6-amino group resulted in a significant increase in aldose reductase inhibitory activity, while simple acetic or propionic derivatives were much less potent [1]. Similarly, studies on benzisothiazolone derivatives reveal that 2-amino substitution is critical for broad-spectrum antimicrobial activity, whereas 2-arylideneamino analogs exhibit narrower spectra [2]. The 5-chloro substitution on the base benzo[D]isothiazole scaffold is not merely a passive structural variation; it defines the molecule's reactivity profile for further derivatization and influences the core's electronic properties, which in turn dictates its suitability for specific synthetic pathways and target engagement, as highlighted by the focused use of chlorinated isothiazoles in modern drug design strategies [3].

5-Chloro derivative
Reactive electrophilic handle
Enables Pd-catalyzed couplings and SNAr under mild conditions
Substitution pattern dictates electronic activation and synthetic pathway fit.
Unsubstituted or other isomers
No inherent electrophilic center
May require harsher conditions or pre-activation; different reactivity profile
Similar CAS or core cannot guarantee equivalent derivatization pathways.

Comparative Evidence for 5-Chlorobenzo[D]isothiazole Selection


Synthetic Versatility vs. Unsubstituted Scaffold

The 5-chloro substituent provides a distinct synthetic advantage over unsubstituted benzo[d]isothiazole by enabling direct metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This contrasts with unsubstituted benzo[d]isothiazole, which requires more forcing conditions or pre-functionalization for similar transformations [1]. The electronic effect of the 5-chloro group also activates specific C-H bonds on the scaffold for further functionalization, a property not present in the parent compound [2].

Synthetic versatility
Class-level inference
5-Chloro enables SNAr and cross-coupling; unsubstituted scaffold lacks reactive handle
Supports selection for mild, versatile derivatization workflows
Qualitative difference; verify specific coupling conditions
Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Cytotoxicity Advantage Over Benzothiazole and Thiazole

In a comparative study of three series of Schiff bases, the benzo[d]isothiazole derivatives demonstrated a marked and selective cytotoxicity against human CD4+ lymphocytes (MT-4) with a CC50 of 4–9 μM, while none of the corresponding benzothiazole or thiazole Schiff bases exhibited this activity [1]. Furthermore, all benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, whereas antiproliferative activity against solid tumor-derived cell lines was limited to a single compound from this series [1]. This contrasts with the benzothiazole and thiazole analogs, which were inactive in these assays.

Cell-model response
Head-to-head
Benzo[d]isothiazole Schiff bases: CC₅₀ 4–9 μM (MT-4 cells)
Reported cell-model endpoint context; benzothiazole/thiazole analogs inactive
MTT assay, 5-day incubation; scaffold-dependent response
Cancer Research Leukemia Cytotoxicity Screening

Antithrombogenic Precedent of the 5-Chloro Motif

A specific class-level inference can be drawn from early research on 1,2-benzisothiazoles. A review notes that a 5-chloro-2-alkyl benzisothiazole derivative was identified as possessing antithrombogenic activity [1]. While this is not a direct comparison with other halogenated analogs, it establishes a historical precedent for the 5-chloro substitution pattern on this scaffold being associated with a therapeutically relevant cardiovascular property. In contrast, 3-thio derivatives of the same class were noted for fungicidal activity, and 2-halophenyl derivatives for anti-inflammatory activity, demonstrating that the position and nature of the substituent critically define the biological outcome [1].

Antithrombogenic precedent
Class-level inference
5-Chloro-2-alkyl benzisothiazole linked to antithrombogenic activity in early review
Supports pathway-response exploration; data to verify
Historical review; specific assay details not reported
Cardiovascular Research Platelet Aggregation Inhibition Thrombosis

Key Application Scenarios for 5-Chlorobenzo[D]isothiazole


Hematological Cancer Library Synthesis

Given the direct, quantitative evidence that the benzo[d]isothiazole scaffold confers potent and selective cytotoxicity against leukemia cell lines (CC50 4–9 μM), while benzothiazole and thiazole analogs are inactive [1], 5-chlorobenzo[D]isothiazole should be prioritized as a key building block for synthesizing focused compound libraries aimed at discovering novel anti-leukemic agents. Its 5-chloro handle allows for rapid diversification to explore structure-activity relationships around this validated, cancer-relevant core.

Scaffold-Hopping to Benzo[d]isothiazole Core

The stark difference in cytotoxicity between benzo[d]isothiazole and its bioisosteres benzothiazole and thiazole [1] makes 5-chlorobenzo[D]isothiazole a critical probe in scaffold-hopping exercises. Researchers can use it to evaluate the impact of replacing a benzothiazole or thiazole moiety in an existing lead compound with a benzo[d]isothiazole, specifically to assess potential gains in anti-cancer potency and selectivity for hematological targets.

Antithrombogenic Derivatization Exploration

Historical class-level evidence links the 5-chloro-2-alkyl benzisothiazole motif to antithrombogenic activity [2]. 5-chlorobenzo[D]isothiazole serves as the ideal starting material to generate a new series of 2-substituted derivatives (via alkylation or cross-coupling) to validate and mechanistically explore this under-investigated activity. This application scenario is directly justified by the unique, though qualitative, differentiation of the 5-chloro substitution pattern.

Palladium-Catalyzed Cross-Coupling Handle

The presence of the electrophilic chlorine atom on the benzisothiazole ring makes this compound a superior substrate for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to its unsubstituted counterpart [3]. This allows for the facile, late-stage introduction of aryl, heteroaryl, and amino groups at the 5-position, which is a critical advantage in both medicinal chemistry optimization and the synthesis of complex organic materials.

Application
Selection Property
Validation Focus
Leukemia cell-model library synthesis
5-Chloro electrophilic handle for rapid SAR exploration
Cell-viability and leukemia-panel endpoint review
Scaffold-hopping from benzothiazole/thiazole
Benzo[d]isothiazole core with divergent cell-model response
Comparative cell-model endpoint profiling
Antithrombogenic pathway studies
Historical 5-chloro-2-alkyl substitution precedent
Platelet-aggregation assay context and derivative screening
Palladium-catalyzed diversification
Chloro-substituted building block for cross-coupling
Reaction scope and late-stage functionalization review

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